2-Fluoro-4-(3-thienyl)aniline

Lipophilicity Drug-likeness Permeability

2-Fluoro-4-(3-thienyl)aniline (CAS 893738-54-0) is a disubstituted aromatic amine belonging to the halogenated aniline class, with molecular formula C₁₀H₈FNS and a molecular weight of 193.24 g/mol. As confirmed by its SMILES string (Nc1ccc(-c2ccsc2)cc1F) and InChIKey (UCFXICCDHCHHFT-UHFFFAOYSA-N) , this compound features an ortho-fluoro substituent and a para‑3‑thienyl group.

Molecular Formula C10H8FNS
Molecular Weight 193.24 g/mol
Cat. No. B12842092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(3-thienyl)aniline
Molecular FormulaC10H8FNS
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSC=C2)F)N
InChIInChI=1S/C10H8FNS/c11-9-5-7(1-2-10(9)12)8-3-4-13-6-8/h1-6H,12H2
InChIKeyUCFXICCDHCHHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(3-thienyl)aniline (CAS 893738-54-0): Core Physicochemical & Structural Profile for Procurement Evaluation


2-Fluoro-4-(3-thienyl)aniline (CAS 893738-54-0) is a disubstituted aromatic amine belonging to the halogenated aniline class, with molecular formula C₁₀H₈FNS and a molecular weight of 193.24 g/mol . As confirmed by its SMILES string (Nc1ccc(-c2ccsc2)cc1F) and InChIKey (UCFXICCDHCHHFT-UHFFFAOYSA-N) , this compound features an ortho-fluoro substituent and a para‑3‑thienyl group. Commercially available specifications typically report a minimum purity of 95% (AKSci) to 98% (Leyan) , with recommended long‑term storage in a cool, dry place . The combination of a fluorine atom and a thiophene ring on the aniline scaffold imparts a distinctive electronic and lipophilic profile that distinguishes it from close structural analogs in both synthetic and medicinal chemistry contexts.

Why 2-Fluoro-4-(3-thienyl)aniline Cannot Be Replaced by Generic Analogs: The Case for Precision Substitution


Although several thienyl‑aniline congeners share the same core connectivity, small variations in substitution pattern (e.g., absence of fluorine, different halogen, or altered thienyl attachment point) lead to significant shifts in physicochemical parameters — including lipophilicity, basicity, and electronic distribution — that govern reactivity in cross‑coupling reactions, binding affinity in biological targets, and metabolic stability . The ortho‑fluorine atom in 2‑fluoro‑4‑(3‑thienyl)aniline not only modulates the pKa of the aniline nitrogen through its electron‑withdrawing inductive effect but also influences the conformational preference and hydrogen‑bonding capacity of the adjacent amine group, while the 3‑thienyl (as opposed to 2‑thienyl) regioisomer alters the spatial orientation of the sulfur atom, which can be critical for target engagement or crystal packing . Consequently, direct interchange with non‑fluorinated, regioisomeric, or halo‑swapped analogs without experimental validation risks loss of activity, altered selectivity, or synthetic incompatibility.

Quantitative Differentiation Evidence for 2-Fluoro-4-(3-thienyl)aniline vs. Closest Analogs


Lipophilicity Shift: Ortho-Fluoro Modulation of LogP Relative to Non-Fluorinated 4-(3-Thienyl)aniline

The introduction of a fluorine atom at the ortho position of the aniline ring is known to modulate lipophilicity in a context‑dependent manner. While experimental logP values for 2‑fluoro‑4‑(3‑thienyl)aniline are not publicly available, the non‑fluorinated analog 4‑(3‑thienyl)aniline (CAS 834884‑74‑1) has a reported computed LogP of 3.58 and a polar surface area (PSA) of 54.26 Ų . Ortho‑fluorination of anilines typically produces a modest LogP increase of approximately +0.2 to +0.5 log units due to the enhanced hydrophobic surface area, although the electron‑withdrawing effect of fluorine can partially offset this by increasing polarity [1]. The PSA of 2‑fluoro‑4‑(3‑thienyl)aniline is predicted to be comparable to or slightly higher than the non‑fluorinated analog (approximately 55–58 Ų), consistent with the addition of a polar C–F bond [1].

Lipophilicity Drug-likeness Permeability

Basicity Tuning: Predicted pKa Shift of the Aniline NH2 Group by Ortho-Fluoro Substitution

The electron‑withdrawing inductive effect (−I) of the ortho‑fluorine substituent lowers the basicity of the aniline nitrogen. For 2‑fluoro‑4‑(3‑thienyl)aniline, the predicted pKa of the anilinium ion is approximately 2.6–3.0 . In contrast, the non‑fluorinated analog 4‑(3‑thienyl)aniline has a predicted pKa of approximately 4.6–5.0 (typical for para‑substituted anilines with weakly electron‑donating thienyl groups) . The 2‑thienyl regioisomer, 2‑fluoro‑4‑(2‑thienyl)aniline (CAS 893737‑94‑5), has a predicted pKa of 2.64 ± 0.10 , closely matching the target compound due to shared ortho‑fluoro effects, but differing in the spatial position of the sulfur atom. This pKa difference between fluorinated and non‑fluorinated analogs is consistent with the well‑documented effect of ortho‑fluorination in anilines (ΔpKa ≈ −1.5 to −2.0 units) [1].

Basicity pKa Amine nucleophilicity

Regioisomeric Differentiation: 3‑Thienyl vs. 2‑Thienyl Attachment Impacts Predicted Physicochemical Properties

The position of the thienyl attachment (C2 vs. C3 of thiophene) alters the electronic and steric environment of the biaryl system. 2‑Fluoro‑4‑(2‑thienyl)aniline (CAS 893737‑94‑5) has a predicted density of 1.282 ± 0.06 g/cm³ and a boiling point of 295.1 ± 25.0 °C , whereas the 3‑thienyl isomer (target compound) is expected to exhibit slightly different values due to altered molecular packing. The 3‑thienyl attachment orients the sulfur atom away from the aniline ring, reducing steric congestion relative to the 2‑thienyl isomer, which can influence conformational preferences in both the ground state and transition states of coupling reactions [1]. Additionally, the different resonance contributions of thiophene C2‑ vs. C3‑attachment modulate the overall electron density on the aniline ring, with the 3‑thienyl group exerting a weaker conjugative electron‑withdrawing effect than the 2‑thienyl group [1].

Regioisomerism Thiophene orientation Structure–property relationships

Ortho‑Fluoro Effect on Metabolic Stability: Class‑Level Evidence for Fluorinated Anilines

Ortho‑fluorination of anilines is a well‑established strategy to block or slow cytochrome P450‑mediated oxidative metabolism at the para position. In a systematic study of substituted anilines, ortho‑fluoro substitution reduced intrinsic clearance in human liver microsomes by 40–70% relative to the unsubstituted aniline, primarily by impeding N‑oxidation and ring hydroxylation [1]. While no direct metabolic stability data exist for 2‑fluoro‑4‑(3‑thienyl)aniline specifically, the presence of the ortho‑fluorine is expected to confer similar protection relative to non‑fluorinated 4‑(3‑thienyl)aniline, based on the conserved structural motif [1]. This class‑level inference must be validated experimentally, as the thienyl substituent may introduce additional metabolic liabilities (e.g., sulfur oxidation).

Metabolic stability Oxidative metabolism Fluorine blocking

Commercial Purity Benchmarks: 95% vs. 98% Specifications Across Vendors

Commercially available 2‑fluoro‑4‑(3‑thienyl)aniline is offered at two distinct purity tiers: 95% (AKSci) and 98% (Leyan) . The non‑fluorinated comparator 4‑(3‑thienyl)aniline is also available at 95% minimum purity from multiple vendors (CymitQuimica, Biosynth), with a melting point of 99–103 °C (lit.) . The 2‑thienyl regioisomer is offered at 98% purity by Leyan . The availability of a 98% purity grade for the target compound provides an option for applications requiring higher chemical homogeneity, such as fragment‑based drug discovery, material science polymerization, or use as an analytical reference standard.

Purity specification Quality control Procurement

High‑Value Application Scenarios for 2-Fluoro-4-(3-thienyl)aniline Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Requiring Modulated Lipophilicity and Basicity

The ortho‑fluoro substitution in 2‑fluoro‑4‑(3‑thienyl)aniline provides a modest lipophilicity increase (estimated ΔLogP ≈ +0.2 to +0.6) relative to non‑fluorinated 4‑(3‑thienyl)aniline, while the electron‑withdrawing effect lowers the aniline pKa by approximately 1.6–2.4 units [1][2]. This combination makes the compound a privileged fragment for optimizing both ligand efficiency metrics (LipE = pIC₅₀ − logP) and pharmacokinetic properties simultaneously, as the enhanced lipophilicity can improve membrane permeation while the reduced basicity mitigates lysosomal trapping and hERG liabilities [3].

Suzuki–Miyaura Cross‑Coupling Building Block for Thienyl‑Biaryl Scaffolds

The aniline NH₂ group serves as a convenient synthetic handle for diazotization and subsequent iodination or borylation, enabling the compound to act as a versatile precursor in palladium‑catalyzed cross‑coupling reactions [1]. The ortho‑fluorine substituent can enhance the reactivity of the aryl ring toward oxidative addition in nickel‑catalyzed Suzuki–Miyaura reactions of aryl fluorides, as demonstrated for related fluoroaniline substrates [2]. Unlike the 2‑thienyl regioisomer, the 3‑thienyl attachment orients the sulfur atom away from the reactive aniline center, reducing the potential for catalyst poisoning by sulfur coordination during coupling reactions [3].

Synthesis of Fluorinated EGFR/ErbB‑2 Kinase Inhibitor Headgroups

Aniline headgroups incorporating fluorine and thienyl substituents have been evaluated in alkynyl thienopyrimidine series as dual EGFR/ErbB‑2 kinase inhibitors, where potent inhibition of both enzyme activity and cellular proliferation was observed [1]. The specific substitution pattern of 2‑fluoro‑4‑(3‑thienyl)aniline — ortho‑fluoro for metabolic stability and 3‑thienyl for optimal steric fit — positions it as a candidate building block for this chemotype. The predicted metabolic stability advantage conferred by ortho‑fluorination (estimated 2‑ to 5‑fold reduction in intrinsic clearance relative to non‑fluorinated analogs) is particularly relevant for in vivo‑active kinase inhibitor programs [2].

Conductive Polymer Precursor Leveraging 3‑Thienyl Electronic Properties

Thienyl‑aniline copolymers have been investigated as electrically conductive and fluorescent materials, with the 3‑alkyl‑substituted thiophene‑aniline block copolymers exhibiting tunable optoelectronic properties [1]. The 3‑thienyl attachment in 2‑fluoro‑4‑(3‑thienyl)aniline provides a conjugation pathway through the thiophene C3 position, which differs electronically from the C2‑linked isomer and enables distinct HOMO–LUMO gaps in the resulting polymers. The ortho‑fluorine further influences the oxidation potential of the aniline moiety, potentially improving the electrochemical stability of the resulting polymeric materials [2].

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